Disodium 9(or 10)-(sulfooxy)stearate
CAS No.: 68069-76-1
Cat. No.: VC18460340
Molecular Formula: C18H34Na2O6S
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68069-76-1 |
|---|---|
| Molecular Formula | C18H34Na2O6S |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | disodium;9-sulfonatooxyoctadecanoate |
| Standard InChI | InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
| Standard InChI Key | VGTVRFVVWNDJDH-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Disodium 9(or 10)-(sulfooxy)stearate is a sodium salt derivative of stearic acid, featuring a sulfooxy group at either the 9 or 10 position of its hydrocarbon chain. This compound is primarily classified as a surfactant and emulsifier, widely utilized in various industrial and cosmetic applications due to its ability to stabilize mixtures of oil and water.
Applications and Uses
Disodium 9(or 10)-(sulfooxy)stearate is used in various applications due to its surfactant and emulsifying properties:
-
Cosmetic Formulations: It is used to stabilize mixtures of oil and water in cosmetics, enhancing the stability and texture of products.
-
Industrial Applications: It participates in cleaning formulations as a detergent due to its ability to reduce surface tension and emulsify oils.
Micellization
Disodium 9(or 10)-(sulfooxy)stearate forms micelles in aqueous solutions, which are crucial for solubilizing oils in water. This property is essential for its use in detergents and emulsions.
Amphiphilic Nature
The compound's amphiphilic nature allows it to interact with both hydrophobic and hydrophilic substances, making it effective in stabilizing mixtures of oil and water.
Comparison with Similar Compounds
Safety and Environmental Considerations
While specific safety data for disodium 9(or 10)-(sulfooxy)stearate is limited, its use as a surfactant suggests potential environmental impacts similar to other surfactants. These compounds can affect aquatic life by altering surface tension and solubilizing organic pollutants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume